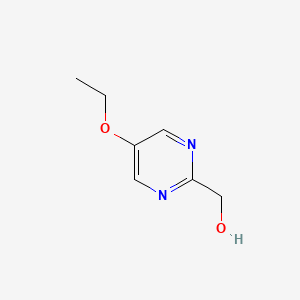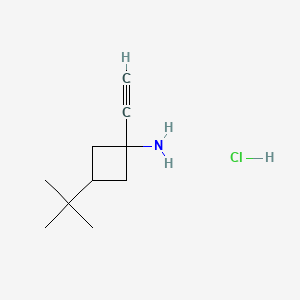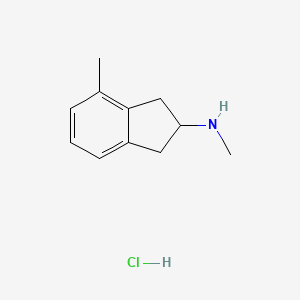![molecular formula C8H12N4O B13483816 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique pyrazolo[4,3-c]pyridine core structure, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-Boc-5-formylpyrazol-4-amines with malonic or cyanoacetic acids and their methyl esters under Friedländer synthesis conditions can yield pyrazolo[4,3-b]pyridine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like CDK2 by binding to the ATP adenine region, thereby preventing the enzyme’s activity . This interaction can lead to alterations in cell cycle progression and induction of apoptosis in certain cell lines.
Comparison with Similar Compounds
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound shares a similar core structure but differs in its additional ring system.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been studied for their CDK2 inhibitory activity and show structural similarities.
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol: Another structurally related compound with potential biomedical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-12-6-2-3-10-7(8(9)13)5(6)4-11-12/h4,7,10H,2-3H2,1H3,(H2,9,13) |
InChI Key |
IWWMYIZSZYQCOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(NCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)


![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)

